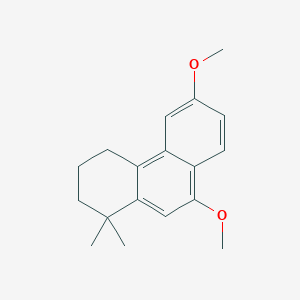![molecular formula C21H20O2 B14308024 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene CAS No. 113929-40-1](/img/structure/B14308024.png)
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is an organic compound characterized by a naphthalene core substituted with a 3-(3,4-dimethoxyphenyl)prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and naphthalene.
Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate naphthalene derivative under basic conditions to form the intermediate 3-(3,4-dimethoxyphenyl)prop-2-en-1-al.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.
Dehydration: Finally, the alcohol undergoes dehydration to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for the aldol condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its antioxidant properties might involve scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
3,4-Dimethoxycinnamaldehyde: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical reactions and applications.
Uniqueness
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other compounds with similar substituents. Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in research and industry.
Propiedades
Número CAS |
113929-40-1 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[3-(3,4-dimethoxyphenyl)prop-1-enyl]naphthalene |
InChI |
InChI=1S/C21H20O2/c1-22-20-13-11-17(15-21(20)23-2)7-5-6-16-10-12-18-8-3-4-9-19(18)14-16/h3-6,8-15H,7H2,1-2H3 |
Clave InChI |
DMFBLPJVUBNQQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC=CC2=CC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


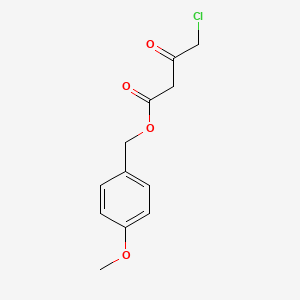
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

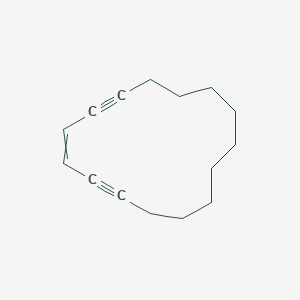
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
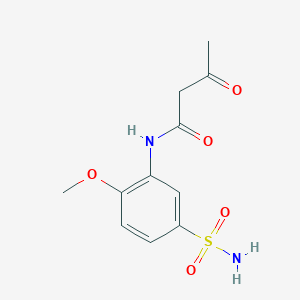
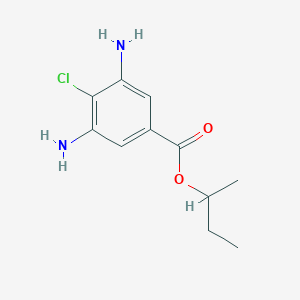
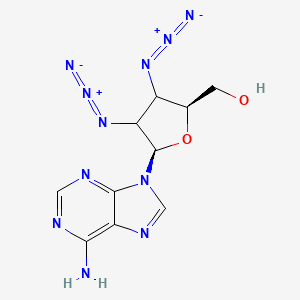
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
